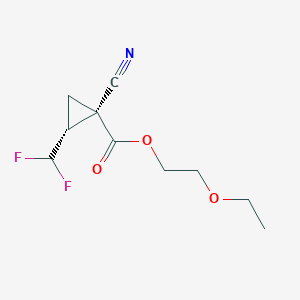![molecular formula C26H28N4O4 B12827973 N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine CAS No. 2135340-02-0](/img/structure/B12827973.png)
N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is a complex organic compound with the molecular formula C26H28N4O4 and a molecular weight of 460.52 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine moiety fused to an isoquinoline ring, and two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms.
Méthodes De Préparation
The synthesis of N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-c]pyridine core: This step involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolo[2,3-c]pyridine core.
Substitution at the N-1 position: The next step involves the substitution of the N-1 position with a tert-butylcarbonate group to form the key intermediate.
Coupling with isoquinoline: The final step involves the coupling of the pyrrolo[2,3-c]pyridine core with an isoquinoline derivative under suitable reaction conditions to form the desired compound.
Analyse Des Réactions Chimiques
N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound binds to the ATP-binding site of the FGFRs, thereby blocking their activity and leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can be compared with other similar compounds, such as:
N-Boc-2,3-dihydro-1H-pyrrole: This compound has a similar Boc-protected nitrogen but lacks the isoquinoline and pyrrolo[2,3-c]pyridine moieties.
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole: Similar to N-Boc-2,3-dihydro-1H-pyrrole, this compound also has a Boc-protected nitrogen but differs in its core structure.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
2135340-02-0 |
|---|---|
Formule moléculaire |
C26H28N4O4 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C26H28N4O4/c1-25(2,3)33-23(31)30(24(32)34-26(4,5)6)20-9-7-8-18-15-28-22(14-19(18)20)29-13-11-17-10-12-27-16-21(17)29/h7-16H,1-6H3 |
Clé InChI |
KXGXHCGLERLZFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
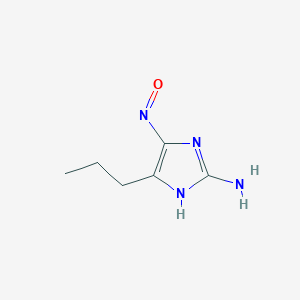
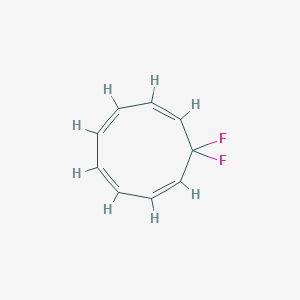

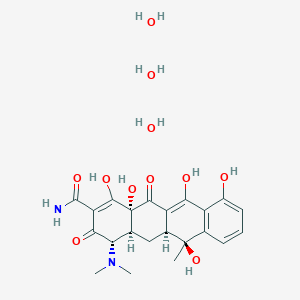
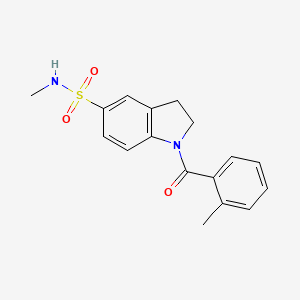
![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
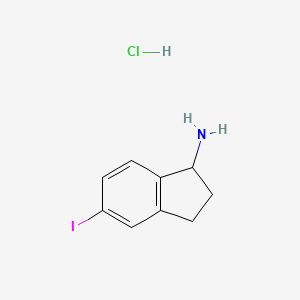
![4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid](/img/structure/B12827977.png)
